molecular formula C9H7BrF3NO2 B15230713 Ethyl 6-bromo-3-(trifluoromethyl)picolinate

Ethyl 6-bromo-3-(trifluoromethyl)picolinate

Cat. No.: B15230713
M. Wt: 298.06 g/mol
InChI Key: YAMUVUNKMDAWCN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a heterocyclic aromatic compound with the molecular formula C9H7BrF3NO2 It is a derivative of picolinic acid, where the ethyl ester group is attached to the nitrogen atom, and the bromine and trifluoromethyl groups are substituted at the 6th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate typically involves the bromination of 3-(trifluoromethyl)picolinic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification is then performed using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymatic activities by binding to active sites or allosteric sites of target proteins . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Ethyl 6-chloro-3-(trifluoromethyl)picolinate
  • Ethyl 6-fluoro-3-(trifluoromethyl)picolinate
  • Ethyl 6-iodo-3-(trifluoromethyl)picolinate

Comparison: Ethyl 6-bromo-3-(trifluoromethyl)picolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3

InChI Key

YAMUVUNKMDAWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F

Origin of Product

United States

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